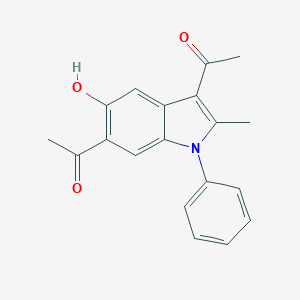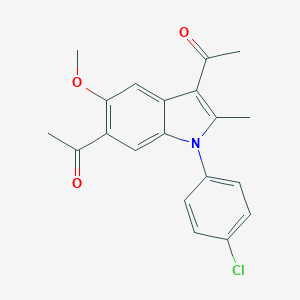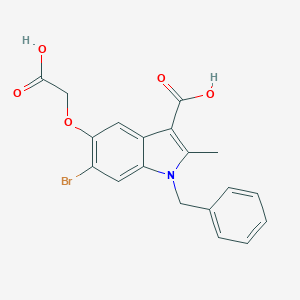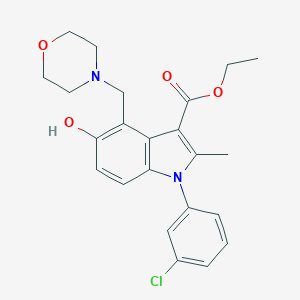
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to inhibit the formation of new blood vessels, which is an important process in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide is its potent anti-tumor effects. This compound has been shown to have activity against a wide range of tumor types, making it a promising candidate for cancer treatment. However, one limitation of this compound is its toxicity. This compound has been shown to have dose-limiting toxicities in preclinical studies, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide. One area of interest is the development of new formulations of this compound that may improve its effectiveness and reduce its toxicity. Another area of interest is the identification of biomarkers that may predict response to this compound treatment. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical settings, including its potential use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia and subsequent heating. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent anti-tumor effects, inducing tumor cell death and inhibiting tumor growth. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
Formule moléculaire |
C13H10Cl2N2O |
|---|---|
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
2,4-dichloro-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(14)7-11(10)15/h2-7H,1H3,(H,16,17,18) |
Clé InChI |
UNTZDJSIWHDWON-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)


![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)